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Compound of Interest

Compound Name: 4-Ethylpyridine

Cat. No.: B7769192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of 4-Ethylpyridine, its synthesis, and its applications, with a particular focus on its

relevance in medicinal chemistry and drug development.

Chemical Structure and Identification
4-Ethylpyridine is an organic compound featuring a pyridine ring substituted with an ethyl

group at the fourth position.

IUPAC Name: 4-ethylpyridine

Chemical Formula: C₇H₉N[1]

Canonical SMILES: CCC1=CC=NC=C1

InChI Key: VJXRKZJMGVSXPX-UHFFFAOYSA-N

Physicochemical Properties
A summary of the key physicochemical properties of 4-Ethylpyridine is presented in the table

below for easy reference.
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Property Value Source(s)

Molecular Weight 107.15 g/mol [2][3]

Appearance Colorless to pale yellow liquid [1]

Odor Obnoxious, unpleasant [3]

Melting Point -41 °C [4]

Boiling Point 167-170 °C [5]

Density 0.942 g/mL at 25 °C

Solubility in Water 34 g/L

pKa 5.87 (25 °C)

Flash Point 50 °C (closed cup) [6]

Synthesis of 4-Ethylpyridine
4-Ethylpyridine can be synthesized through various methods. Two common laboratory-scale

preparations are detailed below.

Synthesis from Pyridine, Acetic Anhydride, and Zinc
This method involves the reaction of pyridine with acetic anhydride in the presence of zinc dust.

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer

and a thermometer, combine 1500 mL of acetic anhydride and 300 g of dry pyridine.

Addition of Zinc: While stirring, add 300 g of zinc dust in small portions over 3 hours.

Maintain the reaction temperature between 25-30 °C, using a water bath for cooling as the

reaction is exothermic.

Reflux: After the initial zinc addition, add 300 mL of acetic acid to the mixture and attach a

reflux condenser. Add another 120 g of zinc dust in small portions, followed by refluxing with

stirring for 30 minutes. Finally, add a third portion of 180 g of zinc dust and continue to reflux

for an additional 30 minutes.
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Work-up: Cool the reaction mixture and cautiously neutralize it with a 40% aqueous solution

of sodium hydroxide.

Purification: Steam distill the mixture and collect approximately 3 L of distillate. Saturate the

distillate with solid potassium carbonate. Separate the organic layer and extract the aqueous

layer with chloroform. Combine the organic layers and purify by fractional distillation.

Wolff-Kishner Reduction of 4-Acetylpyridine
This reaction converts the carbonyl group of 4-acetylpyridine into a methylene group.

Hydrazone Formation: To a solution of 4-acetylpyridine (1 equivalent) in a high-boiling

solvent such as diethylene glycol, add hydrazine hydrate (2-4 equivalents). Heat the mixture

to about 100 °C for 1 hour to form the hydrazone.

Reduction: Add a strong base, such as potassium hydroxide (6-10 equivalents), to the

reaction mixture. Increase the temperature to 180-200 °C and reflux for 2-5 hours, or until

the evolution of nitrogen gas ceases.

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a

dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent like diethyl ether.

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g.,

Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be

further purified by distillation.

Chemical Reactivity
The chemical reactivity of 4-Ethylpyridine is influenced by the pyridine ring and the ethyl

substituent.

Reactions at the Pyridine Ring
Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient and can undergo

nucleophilic aromatic substitution, particularly at the C2 and C4 positions, especially if a

good leaving group is present. The stability of the intermediate, where the negative charge

can be delocalized onto the electronegative nitrogen atom, favors substitution at these

positions.[7]
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Electrophilic Aromatic Substitution: Electrophilic aromatic substitution on the pyridine ring is

generally difficult due to the deactivating effect of the nitrogen atom.[8] Harsh reaction

conditions are typically required, and substitution, when it occurs, is directed to the C3

position.

Reactions of the Ethyl Group
Oxidation: The ethyl group can be oxidized to an acetyl group or further to a carboxylic acid

group (isonicotinic acid) using appropriate oxidizing agents. For instance, oxidation of 5-

ethyl-2-methylpyridine to 6-methylpyridyl-3-acetic acid has been demonstrated using

Pseudomonas oleovorans.[9] The synthesis of isonicotinic acid, a precursor to the drug

isoniazid, can be achieved through the oxidation of 4-methylpyridine (a related compound)

using agents like nitric acid or through ammoxidation followed by hydrolysis.[10]

Free Radical Reactions: The benzylic-like protons on the carbon adjacent to the pyridine ring

are susceptible to free radical abstraction, which can initiate further reactions at the ethyl

group.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-25 mg of 4-Ethylpyridine in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube. For ¹³C NMR, a higher

concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a

reasonable time.

Instrument Parameters (Typical for a 300 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single pulse (zg30)

Number of Scans (NS): 16-64

Spectral Width (SWH): ~15 ppm

Acquisition Time (AQ): ~3-4 seconds

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://en.wikipedia.org/wiki/Electrophilic_aromatic_substitution
https://www.researchgate.net/figure/Ethyl-group-oxidation-by-cells-of-Peudomonas-oleovorans_fig1_229523252
https://pmc.ncbi.nlm.nih.gov/articles/PMC4110164/
https://www.benchchem.com/product/b7769192?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Relaxation Delay (D1): 1-5 seconds

¹³C NMR:

Pulse Program: Proton-decoupled (zgpg30)

Number of Scans (NS): 1024 or more, depending on concentration

Spectral Width (SWH): ~220 ppm

Acquisition Time (AQ): ~1-2 seconds

Relaxation Delay (D1): 2-5 seconds

Referencing: The spectra are typically referenced to the residual solvent peak of CDCl₃ (δ

7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 4-Ethylpyridine is a liquid, a neat spectrum can be obtained by

placing a small drop of the liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates to form a thin film.

Instrument Parameters:

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background Correction: A background spectrum of the clean, empty salt plates should be

acquired and subtracted from the sample spectrum.

Applications in Drug Development
4-Ethylpyridine and its derivatives are important building blocks in the synthesis of various

pharmaceuticals.[1] A prominent example is its role as a precursor in the synthesis of
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isonicotinic acid, which is a key intermediate for the production of the anti-tuberculosis drug

isoniazid.[12][13]

Isoniazid: A 4-Ethylpyridine-Derived Drug
Isoniazid is a first-line medication for the treatment of tuberculosis. It is a prodrug that is

activated by the mycobacterial enzyme catalase-peroxidase (KatG).[14][15]

The activated form of isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein

reductase (InhA), an essential enzyme in the fatty acid synthase II (FAS-II) system of

Mycobacterium tuberculosis.[14][15] This inhibition blocks the synthesis of mycolic acids, which

are crucial components of the mycobacterial cell wall.[14][15] The disruption of mycolic acid

synthesis leads to the loss of cell wall integrity and ultimately, bacterial cell death.[14]

Isoniazid (Prodrug) KatG (Catalase-Peroxidase)Activation Activated Isoniazid
(Isonicotinoyl Radical) InhA (Enoyl-ACP Reductase)Inhibition Mycolic Acid Synthesis

Catalyzes

Blocks

Mycobacterial Cell Wall
Integrity

Maintains Bacterial Cell DeathDisruption leads to

4-Ethylpyridine

Oxidation
(e.g., with HNO₃ or ammoxidation/hydrolysis)

Isonicotinic Acid

Reaction with Hydrazine Hydrate

Isoniazid
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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